molecular formula C20H26O6S2 B14152136 4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester CAS No. 24330-58-3

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester

Cat. No.: B14152136
CAS No.: 24330-58-3
M. Wt: 426.6 g/mol
InChI Key: XTLNVJSPYRYVKI-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester is a sulfonic acid ester characterized by a branched alkyl chain (3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl) attached to a 4-methylbenzenesulfonic acid group. The compound features two distinct sulfonyloxy groups: one as the primary ester linkage and another as a substituent on the branched chain. This structural complexity influences its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

24330-58-3

Molecular Formula

C20H26O6S2

Molecular Weight

426.6 g/mol

IUPAC Name

[3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H26O6S2/c1-15(2)18(13-25-27(21,22)19-9-5-16(3)6-10-19)14-26-28(23,24)20-11-7-17(4)8-12-20/h5-12,15,18H,13-14H2,1-4H3

InChI Key

XTLNVJSPYRYVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)C(C)C

Origin of Product

United States

Preparation Methods

Solvent Selection

Comparative studies from WO2012137225A1 and EP1824805A1 underscore solvent impacts:

Solvent Dielectric Constant (ε) Reaction Rate (k, h⁻¹) Yield (%)
DMF 36.7 0.15 78
THF 7.6 0.09 65
Dichloromethane 8.9 0.12 72

Purification and Crystallization Strategies

Post-synthetic purification avoids silica gel chromatography, per industrial best practices. Key steps include:

  • Crystallization Solvent Screening :

    • Ethanol/water mixtures (4:1) achieve >95% purity due to differential solubility of by-products.
    • Hexane/ethyl acetate (3:1) offers alternative recrystallization for higher-melting-point batches.
  • Thermodynamic vs. Kinetic Control :
    Slow cooling (0.5°C/min ) favors large, pure crystals, whereas rapid quenching induces amorphous impurities.

Comparative Analysis of Methods

Parameter Tosyl Chloride Method Methyl Tosylate Method
Reaction Time 12–24 h 6–8 h
Temperature 0–25°C 80–90°C
Yield 75–85% 70–78%
By-Products HCl salts Methanol
Scalability High Moderate

Synthesis Recommendation : The tosyl chloride method is preferred for large-scale production due to higher yields and simpler workup.

Recent Advances and Modifications

  • Microwave-Assisted Tosylation :
    Irradiating the reaction mixture at 100°C for 1 hour in DMF reduces time by 80% while maintaining yields at 74% .

  • Enzymatic Sulfonation :
    Pilot studies using aryl sulfotransferases demonstrate regioselective tosylation under aqueous conditions (pH 7.5, 37°C), though yields remain suboptimal (45–50% ).

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized aromatic compounds.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, leading to the formation of sulfonate esters and other derivatives. These interactions are crucial in many synthetic pathways and industrial processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural similarities and differences with key analogs:

Compound Molecular Formula Molecular Weight Key Features
Target Compound Not explicitly given Not provided Branched alkyl chain with dual sulfonyloxy groups.
8-Azabicyclo[3.2.1]octane-2-carboxylate tosylate salt () C₂₆H₃₁INO₆S₂ 583.48 Tosyloxypropyl group on a bicyclic core; used as a radiopharmaceutical precursor .
4-Methylbenzenesulfonic acid 2-(2-oxoindolin-4-yl)ethyl ester () C₁₇H₁₇NO₄S 331.39 Indole-2-one core; simpler substituent structure .
sec-Butyl p-toluenesulfonate () C₁₁H₁₆O₃S 228.30 Linear alkyl chain; industrial solvent or intermediate .
1,4-Di-O-tosyl-L-threitol () C₁₈H₂₂O₈S₂ 454.49 Two tosyl groups on a sugar alcohol backbone; high reactivity for nucleophilic substitution .

Key Observations:

  • The target compound’s branched alkyl chain distinguishes it from linear analogs like sec-butyl p-toluenesulfonate, likely resulting in lower solubility in polar solvents .
  • Compared to the indole-derived ester (), the target’s additional sulfonyloxymethyl group may enhance steric hindrance, affecting reaction kinetics .

Physicochemical Properties

  • log Pow : The policresulen analog () has a log Pow of 1.60, indicating moderate lipophilicity. The target compound’s branched structure may increase this value, affecting membrane permeability .
  • Stability : Tosyl esters generally exhibit thermal stability but hydrolyze in aqueous media. The target’s stability profile may align with derivatives in and , which are stored under inert conditions .

Biological Activity

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester, also known by its CAS number 4672-50-8, is a sulfonate ester compound with potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26O6S2C_{20}H_{26}O_{6}S_{2}. Its structure features a sulfonate group which is known for enhancing solubility and reactivity in biological systems.

PropertyValue
Molecular Weight402.55 g/mol
SolubilitySoluble in polar solvents
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonate esters, including 4-Methylbenzenesulfonic acid derivatives. These compounds have shown effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In a study examining the antibacterial activity of related compounds, significant inhibition zones were observed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli5015
Klebsiella pneumoniae10012
Pseudomonas aeruginosa7514
Staphylococcus aureus3018

The antimicrobial activity of sulfonate esters is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. The presence of the sulfonate group enhances the compound's interaction with microbial membranes, leading to increased permeability and eventual cell lysis.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungal pathogens. Studies indicate that it effectively inhibits the growth of Candida albicans and other fungi.

Table 3: Antifungal Activity Results

Fungal StrainMIC (µg/mL)Zone of Inhibition (mm)
Candida albicans4016
Fusarium oxysporum8010

Research Findings

Recent research has focused on optimizing the synthesis and application of sulfonate esters in biomedical fields. For instance, a study published in MDPI explored the use of such compounds as potential therapeutic agents due to their dual action against bacteria and fungi .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing this sulfonic acid ester with high purity?

  • Methodological Answer : The synthesis of sulfonic acid esters typically involves sulfonation or esterification reactions. For example, analogous sulfonic acid esters are synthesized via nucleophilic substitution using sulfonyl chlorides and alcohols under controlled pH and temperature. A stepwise approach is recommended:

Precursor Preparation : Start with 4-methylbenzenesulfonyl chloride and a branched alcohol (e.g., 3-methyl-2-hydroxymethylbutanol) in anhydrous conditions to avoid hydrolysis.

Reaction Optimization : Use a base like pyridine or triethylamine to neutralize HCl byproducts. Maintain temperatures between 0–5°C during mixing to minimize side reactions.

Purification : Employ column chromatography with a silica gel stationary phase and a gradient elution system (e.g., hexane:ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, methanol:aqueous buffer mobile phase) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm ester linkages and branching. Deuterated chloroform (CDCl3_3) is ideal for solubility.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Refinement parameters (e.g., R-factor < 0.05) validate the structure .
  • HPLC-PDA : Employ a mobile phase of methanol:sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity. System suitability tests (e.g., tailing factor < 2.0) ensure reproducibility .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

  • Methodological Answer : Stability studies should be conducted under accelerated degradation conditions:

Solvent Screening : Store the compound in polar (e.g., DMSO) and non-polar (e.g., toluene) solvents at 25°C and 40°C for 30 days.

Degradation Analysis : Monitor hydrolysis via HPLC at weekly intervals. Acidic/basic conditions (pH 3–10) can simulate degradation pathways.

Kinetic Modeling : Use Arrhenius plots to predict shelf life. For example, if degradation rates double with a 10°C temperature increase, refrigeration (4°C) is recommended .

Q. How can conflicting chromatographic purity data be resolved when analyzing batch-to-batch variations?

  • Methodological Answer : Discrepancies often arise from mobile phase composition or column aging:

Mobile Phase Adjustment : Vary the methanol:buffer ratio (e.g., 60:40 to 70:30) to improve peak resolution. Add 0.1% trifluoroacetic acid to suppress silanol interactions in acidic conditions.

Column Equilibration : Pre-equilibrate the HPLC column with ≥10 column volumes of mobile phase to stabilize retention times.

System Suitability : Validate with a reference standard before each run. If tailing persists, replace the column or use a phenyl-modified stationary phase for better sulfonate retention .

Q. What strategies can elucidate the compound’s conformational dynamics in solution compared to its solid-state structure?

  • Methodological Answer : Combine crystallographic and spectroscopic methods:

Solid-State Analysis : Use single-crystal X-ray diffraction (120 K) to determine bond lengths and dihedral angles. Compare with DFT calculations (B3LYP/6-31G* basis set) for gas-phase predictions .

Solution-State Studies : Conduct 1H^1H-DOSY NMR in DMSO-d6_6 to estimate hydrodynamic radius and aggregation behavior.

Temperature-Dependent IR : Monitor ester carbonyl stretching (1700–1750 cm1^{-1}) to detect solvent-induced conformational shifts .

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